1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is C11H10N2O3 . The molecular weight is 218.20900 .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not specified in the search results .Scientific Research Applications
Synthesis and Characterization
- Synthetic Routes: A variety of synthetic routes have been developed for compounds structurally similar to 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. For instance, El Bouakher et al. (2011) reported a method using condensation of α-amino acid methyl ester derivatives with 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione and 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, yielding a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones (El Bouakher et al., 2011).
Applications in Medicinal Chemistry
- Serine Protease Inhibitors: Player et al. (1994) synthesized compounds like 9-Substituted-1,3-oxazino[4,5-b]indole-2,4-(1 H,9 H)-diones and 7-substituted-5,6-dimethylpyrrolo[2,3-d]-1,3-oxazin-2,4-(1 H,7 H)-diones, which were found to inhibit human leukocyte elastase (HLE) and chymotrypsin selectively (Player et al., 1994).
Advanced Organic Synthesis
- Formation of Biologically Important Compounds: Viktorova et al. (2023) described the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones, which serve as novel and convenient building-blocks for constructing biologically important polycyclic pyridones (Viktorova et al., 2023).
Other Notable Applications
- Structural Studies: Frigola (1988) conducted studies on similar compounds using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into their structural characteristics (Frigola, 1988).
Safety and Hazards
properties
IUPAC Name |
7-methyl-1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h3-5H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMPSNMXDPIITC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540442 |
Source
|
Record name | 7-Methyl-1-(prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
97484-82-7 |
Source
|
Record name | 7-Methyl-1-(prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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